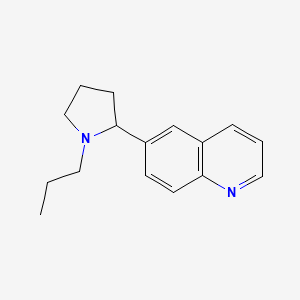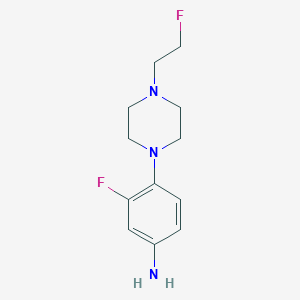
3-Bromo-6-methoxy-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methoxy-1-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound features a bromine atom at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 2-bromo-4-methoxybenzaldehyde, the compound can be synthesized via a series of steps including condensation with methylhydrazine, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis can be used, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted indazole derivatives.
- Oxidation and reduction reactions produce oxides or reduced forms of the compound .
Scientific Research Applications
Chemistry: 3-Bromo-6-methoxy-1-methyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. They act as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as pesticides and herbicides .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
- 6-Bromo-3-iodo-1-methyl-1H-indazole
- 3-Bromo-1-methyl-1H-indazole
- 6-Methoxy-1-methyl-1H-indazole
Comparison: 3-Bromo-6-methoxy-1-methyl-1H-indazole is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 |
InChI Key |
RKQRDWFKLSTBGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)

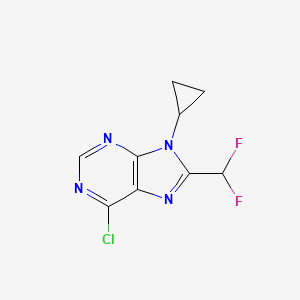

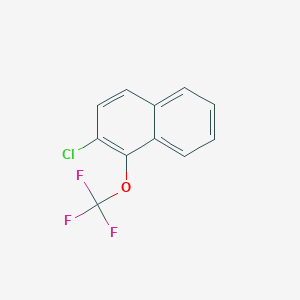

![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
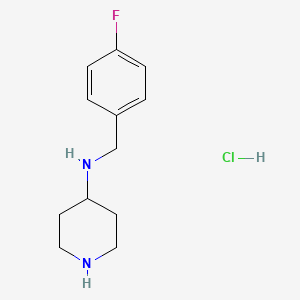
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)

